(4-Bromo-5-methylpyridin-2-yl)methanol - 820224-83-7

(4-Bromo-5-methylpyridin-2-yl)methanol

Catalog Number: EVT-359064
CAS Number: 820224-83-7
Molecular Formula: C7H8BrNO
Molecular Weight: 202.05 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067): This compound, developed as a potential positron emission tomography (PET) tracer, exhibits high binding affinity for aggregated tau protein, a hallmark of Alzheimer's disease. []
  • (3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide (JTS-653): Characterized as a highly potent and selective Transient Receptor Potential Vanilloid 1 (TRPV1) antagonist, JTS-653 demonstrates potential for treating pain-related diseases. []
  • 3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803): This compound acts as a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), a target for treating inflammatory diseases like asthma. []
Applications
  • Drug Discovery: Compounds containing this moiety have shown promise in targeting various biological pathways, including those involved in Alzheimer's disease [], pain [], and inflammation. [] This suggests potential applications of (4-Bromo-5-methylpyridin-2-yl)methanol as a starting point for developing novel pharmaceutical agents.

N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067)

  • Compound Description: JNJ-64326067 is a potent and selective imaging tracer designed to bind to aggregated tau protein in the brain. [] This binding allows for the visualization and study of tau aggregates, which are a hallmark of Alzheimer's disease. []
  • Relevance: JNJ-64326067 shares a core structure with (4-Bromo-5-methylpyridin-2-yl)methanol, featuring a 5-methylpyridin-2-yl moiety. [] The key difference lies in the substitution at the 4-position of the pyridine ring, with JNJ-64326067 having a fluorine atom for radiolabeling purposes, while the target compound has a bromine atom. []

(E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol

  • Compound Description: This compound is a Schiff base that exists in a trans configuration concerning its central C=N double bond. [] The molecule is nearly planar and features an intramolecular O—H⋯N hydrogen bond. []
  • Relevance: This compound shares the 5-methylpyridin-2-yl structural motif with (4-Bromo-5-methylpyridin-2-yl)methanol. [] The presence of the imino group (C=N) in this compound distinguishes it from the target compound, which has a methanol substituent. []

(3S)-3-(Hydroxymethyl)-4-(5-methylpyridin-2-yl)-N-[6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]-3,4-Dihydro-2H-Benzo[b][1,4]Oxazine-8-Carboxamide (JTS-653)

  • Compound Description: JTS-653 is a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist. [] It exhibits high potency in vivo and can cause transient hyperthermia. []
  • Relevance: JTS-653 contains the 5-methylpyridin-2-yl group also present in (4-Bromo-5-methylpyridin-2-yl)methanol. [] JTS-653 is a considerably larger molecule with a complex structure incorporating a dihydrobenzoxazine ring system. []

3-[3-tert-Butylsulfanyl-1-[4-(6-ethoxypyridin-3-yl)benzyl]-5-(5-methylpyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethylpropionic acid (AM803)

  • Compound Description: AM803 (GSK2190915) is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with promising anti-inflammatory properties. [] It demonstrated good efficacy in preclinical models and progressed to clinical trials for asthma. []

3-((5-(6-Methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130)

  • Compound Description: IN-1130 is a novel transforming growth factor beta type I receptor kinase (ALK5) inhibitor with potential as an anti-fibrotic drug. [, ] It exhibits good oral bioavailability and tissue distribution in preclinical models. [, ]
  • Relevance: IN-1130 features a 6-methylpyridin-2-yl group, similar to the 5-methylpyridin-2-yl in (4-Bromo-5-methylpyridin-2-yl)methanol. [, ] The variation in the position of the methyl group on the pyridine ring (position 6 vs. position 5) distinguishes IN-1130 from the target compound. [, ] IN-1130 also possesses a more extensive structure with imidazole and benzamide groups. [, ]

5-Methoxy-2-{(E)-[(3-methylpyridin-2-yl)imino]methyl}phenol

  • Compound Description: This compound, synthesized via a condensation reaction, is a Schiff base with potential applications in coordination chemistry. []
  • Relevance: While structurally similar to (4-Bromo-5-methylpyridin-2-yl)methanol by incorporating a methylpyridin-2-yl moiety, this compound has a 3-methyl substitution on the pyridine ring instead of a 5-methyl substitution. [] Additionally, the presence of a phenol group and an imino linkage further differentiates it from the target compound. []

N,N-Diethyl-N-(4-hydroxy-6-methylpyridin-2-yl)guanidine (GD)

  • Compound Description: This compound serves as an active material in a highly selective poly(vinyl chloride)-based membrane sensor designed for detecting Eu(III) ions. []
  • Relevance: While this compound shares the core pyridine ring structure with (4-Bromo-5-methylpyridin-2-yl)methanol, a key distinction is the presence of a guanidine substituent and a methyl group at position 6, as opposed to a bromine and a methyl group at position 5, respectively, in the target compound. []

Properties

CAS Number

820224-83-7

Product Name

(4-Bromo-5-methylpyridin-2-yl)methanol

IUPAC Name

(4-bromo-5-methylpyridin-2-yl)methanol

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

InChI

InChI=1S/C7H8BrNO/c1-5-3-9-6(4-10)2-7(5)8/h2-3,10H,4H2,1H3

InChI Key

OUOJYBFEYBMKDM-UHFFFAOYSA-N

SMILES

CC1=C(C=C(N=C1)CO)Br

Canonical SMILES

CC1=C(C=C(N=C1)CO)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.